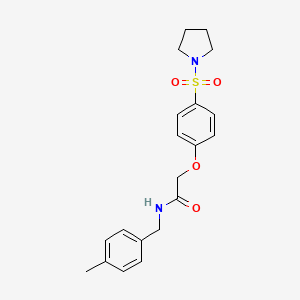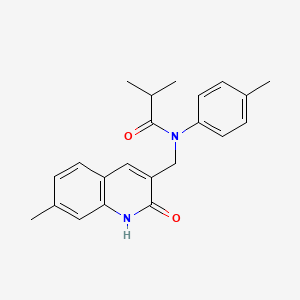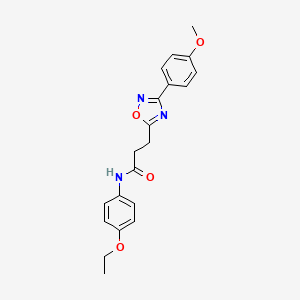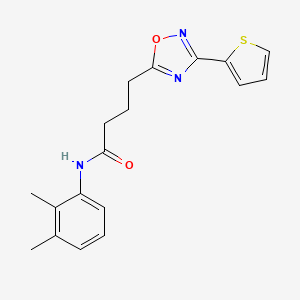![molecular formula C24H26N4O2 B7711777 4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)
4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that belongs to the class of pyrazoloquinolines. It has gained significant attention in the scientific community due to its potential use in the development of new drugs.
科学的研究の応用
Anticancer Properties
This compound exhibits promising anticancer activity due to its interaction with cellular targets. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration of its potential as a targeted therapy is warranted .
Anti-Inflammatory Effects
The compound’s structure resembles purine bases, making it an interesting candidate for anti-inflammatory drug development. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Preclinical studies have shown reduced inflammation in animal models, but clinical trials are needed to validate its efficacy in humans .
Neuroprotective Activity
Researchers have investigated the compound’s impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It shows promise in protecting neurons from oxidative stress, reducing neuroinflammation, and enhancing cognitive function. Further studies are essential to elucidate its precise mechanisms and potential clinical applications .
Antimicrobial Properties
In vitro studies reveal that this compound exhibits antibacterial and antifungal activity. It may disrupt microbial membranes or interfere with essential cellular processes. Researchers have explored its potential as a novel antimicrobial agent, especially against drug-resistant strains .
Analgesic and Anti-Nociceptive Effects
Animal studies suggest that the compound possesses analgesic properties. It may modulate pain pathways by interacting with specific receptors or ion channels. Investigating its safety and efficacy in pain management could be valuable .
Metabolic Disorders
Preliminary research indicates that the compound might influence metabolic pathways related to diabetes and obesity. It could regulate glucose homeostasis, lipid metabolism, or adipocyte function. Clinical trials are necessary to validate its potential therapeutic role in metabolic disorders .
Chemical Biology and Target Identification
Researchers have used this compound as a chemical probe to identify novel cellular targets. By employing affinity-based techniques, they aim to uncover its binding partners within cells. These findings contribute to our understanding of cellular processes and may lead to the discovery of new drug targets .
Drug Delivery Systems
Due to its structural features, the compound could serve as a scaffold for designing drug delivery systems. Researchers explore its use in targeted drug delivery, prodrugs, or nanocarriers. These applications enhance drug stability, bioavailability, and tissue-specific delivery .
特性
IUPAC Name |
4-ethoxy-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-5-30-19-9-7-17(8-10-19)24(29)26-22-20-13-18-12-16(4)6-11-21(18)25-23(20)28(27-22)14-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSBHUSZIZPHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=C(C=CC4=N3)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)










